Pramipexole 2HCl Monohydrate

Description

Chemical Development and Pharmaceutical Relevance as a Dopamine (B1211576) Agonist

Pramipexole (B1678040) 2HCl Monohydrate is a non-ergot aminobenzothiazole derivative. google.com Its development marked a significant advancement in the field of dopamine agonists. First approved for medical use in the United States in 1997, it is recognized for its high selectivity and specificity for the D2 subfamily of dopamine receptors, with a particular affinity for the D3 receptor subtype. drugbank.comdominapharm.comnih.gov This binding profile is believed to be the mechanism through which it alleviates motor deficits by stimulating dopamine receptors in the striatum. dominapharm.comeuropa.eueuropa.eu

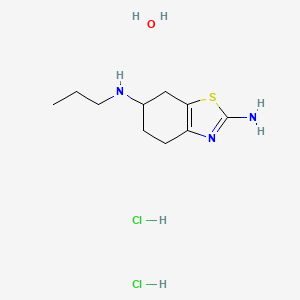

The chemical structure of Pramipexole is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole. mdpi.com The dihydrochloride (B599025) monohydrate salt form is a white to off-white, crystalline powder. mdpi.comfda.gov It is highly soluble in water and in buffer media across a pH range of 1 to 7.5. google.comfda.gov This high solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) Class 1 drug substance. fda.gov From a chemical stability perspective, Pramipexole dihydrochloride monohydrate is a very stable compound in its solid state and in solutions at ambient temperatures. fda.gov

In research settings, Pramipexole has been instrumental in exploring the roles of D2 and D3 dopamine receptors in various physiological and pathological processes. wikipedia.org Animal studies have demonstrated that pramipexole can inhibit the synthesis, release, and turnover of dopamine. europa.eueuropa.eu

Significance of Stereochemistry in Pharmaceutical Research

Pramipexole possesses a single chiral center at the C6 position of its tetrahydrobenzothiazole ring, leading to two stereoisomers: (S)-pramipexole and (R)-pramipexole (also known as dexpramipexole). mdpi.commdpi.com The stereochemistry of this compound is of paramount importance as the pharmacological activity resides almost exclusively in the (S)-enantiomer. mdpi.com Only the (S)-isomer exhibits the potent anti-Parkinsonian properties associated with the drug. mdpi.com

The distinct biological activities of the two enantiomers provide a valuable tool for pharmaceutical research. The (R)-enantiomer, dexpramipexole (B1663564), has a much lower affinity for dopamine receptors. wikipedia.org This allows researchers to use the two isomers to differentiate between dopamine receptor-mediated effects and other potential mechanisms of action. wikipedia.orgnih.gov For instance, studies comparing the effects of (S)-pramipexole and dexpramipexole have been crucial in investigating non-dopaminergic actions, such as effects on mitochondrial function. wikipedia.org

The synthesis of enantiomerically pure (S)-pramipexole has been a subject of chemical research. Chemoenzymatic methods have been developed to produce the (S)- and (R)-enantiomers with high enantiomeric excess, utilizing enzymes like Candida antarctica lipase (B570770) type A. mdpi.com This highlights the importance of stereoselective synthesis in creating pharmacologically active compounds.

Current Research Landscape for Pramipexole 2HCl Monohydrate

The current research landscape for this compound continues to evolve. While its primary role as a dopamine agonist is well-established, ongoing studies are exploring its potential neuroprotective properties. nih.gov Research suggests that pramipexole may possess antioxidant properties and the ability to block the mitochondrial permeability transition pore. nih.gov It has been shown to reduce the production of reactive oxygen species in mitochondria and inhibit apoptotic pathways, effects that appear to be independent of its dopamine receptor agonism. selleckchem.comchemicalbook.com

Furthermore, the differential effects of its stereoisomers continue to be a focus of investigation. Dexpramipexole, the (R)-enantiomer, has been investigated for conditions unrelated to dopamine agonism, such as its effects on eosinophil counts. mdpi.comresearchgate.net

Recent research has also focused on the development of new formulations, such as extended-release tablets, to provide more stable plasma concentrations. fda.gov Stability testing and the identification of degradation impurities in these formulations are also active areas of study to ensure product quality. mdpi.com The use of pramipexole as a tool compound in preclinical research remains popular for elucidating the specific roles of D3 receptor function in various neuropsychiatric models. wikipedia.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate mdpi.com |

| Molecular Formula | C₁₀H₁₇N₃S·2HCl·H₂O mdpi.com |

| Molecular Weight | 302.26 g/mol |

| Appearance | White or almost white, crystalline powder mdpi.comchemicalbook.com |

| Solubility | Freely soluble in water and methanol (B129727); slightly soluble in ethanol (B145695). fda.gov Solubility in buffer (pH 1-7.5) is >10 mg/mL. google.comfda.gov |

| Melting Point | 296 °C to 301 °C (with decomposition) mdpi.com |

| BCS Class | Class 1 fda.gov |

Table 2: Receptor Binding Profile of Pramipexole

| Receptor Subtype | Affinity |

| Dopamine D2 Subfamily | High selectivity and specificity dominapharm.comeuropa.eu |

| Dopamine D3 | Preferential and highest affinity dominapharm.comnih.gov |

| Dopamine D2 | High affinity hres.ca |

| Dopamine D4 | High affinity hres.ca |

| α2-adrenergic | Low affinity hres.ca |

| Other Receptors | Negligible or undetectable affinity hres.ca |

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVQOOKHDZVJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Pramipexole (B1678040) Dihydrochloride (B599025) Monohydrate

The synthesis of Pramipexole Dihydrochloride Monohydrate can be broadly categorized into multi-step approaches, which build the molecule sequentially, and more direct one-step alkylation protocols. Furthermore, due to the chiral nature of the molecule, enantioselective synthesis and chiral resolution are paramount to obtaining the desired stereoisomer.

Multi-Step Synthesis Approaches

Another strategy involves the reductive amination of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (B27050) with propionaldehyde (B47417) in the presence of a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride. google.com However, this method can lead to the formation of impurities, such as the dipropylated product. google.com To circumvent this, an improved process has been developed that involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with n-propanal and sodium borohydride in a mixed solvent system of methanol (B129727) and dichloromethane. google.com

A different multi-step route starts with the acylation of the diamine precursor with propionic anhydride (B1165640) to form an amide, which is then reduced using reagents like borane (B79455) to yield pramipexole. newdrugapprovals.org

| Starting Material | Key Steps | Reagents | Key Intermediates | Overall Yield | Reference |

| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | 1. Protection of aliphatic amine2. Mono-alkylation3. Deprotection4. Salt formation | 1. 2-nitrobenzenesulfonyl chloride2. Propyl bromide, K₂CO₃3. Thioglycolic acid, LiOH4. HCl | (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide | >50% | lookchem.comresearchgate.net |

| 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Reductive amination | Propionaldehyde, Sodium borohydride | Schiff's base | Not specified | google.com |

| (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | Reductive alkylation | n-propanal, Sodium borohydride | (S)-2-amino-6-propinamido-4,5,6,7-tetrahydrobenzothiazole | Not specified | google.com |

| Diamine 1 | 1. Acylation2. Reduction | 1. Propionic anhydride2. Borane | Amide 2 | ~65% | newdrugapprovals.org |

One-Step Alkylation Protocols

More direct, one-step alkylation methods have been explored to streamline the synthesis of pramipexole. One such method involves the direct alkylation of (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the absence of a base. google.com The choice of solvent is crucial in this process, as it allows for the selective precipitation of the N-monoalkylated product as a salt. google.com For instance, using n-propyl p-toluenesulfonate in N,N-dimethylformamide allows for the isolation of pramipexole as a crystalline salt with p-toluenesulfonic acid. google.com Similarly, n-propyl bromide in N-methylpyrrolidone or n-propyl chloride in N,N-dimethylformamide can be used, yielding the corresponding hydrobromide or hydrochloride salt. google.com Another reported one-step method utilizes n-propyl tosylate for the alkylation, which avoids the use of hazardous reducing agents like borane. newdrugapprovals.org

| Starting Material | Alkylating Agent | Solvent | Isolated Product | Reference |

| (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | n-propyl p-toluenesulfonate | N,N-dimethylformamide | Pramipexole p-toluenesulfonate | google.com |

| (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | n-propyl bromide | N-methylpyrrolidone | Pramipexole hydrobromide | google.com |

| (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole | n-propyl chloride | N,N-dimethylformamide | Pramipexole hydrochloride | google.com |

| Diamine 1 | n-propyl tosylate | Not specified | Pramipexole | newdrugapprovals.org |

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of pramipexole resides in the (S)-enantiomer. Therefore, obtaining the enantiomerically pure compound is a critical aspect of its synthesis. This can be achieved either through enantioselective synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.

Enantioselective Synthesis: Asymmetric synthesis of (S)-pramipexole has been pursued, for instance, through the use of a chiral amine, which is convertible to a propylamine, as a reagent in the reductive amination step. google.com Another approach involves an enantioselective reductive amination, although the degree of enantioselectivity has been noted as a challenge. google.com A chemoenzymatic method has been developed for the synthesis of key chiral synthons, (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.comresearchgate.net This method utilizes the enzyme Candida antarctica lipase (B570770) type A for the kinetic resolution of the racemic alcohol precursor through transesterification, achieving high enantiomeric excess. mdpi.comresearchgate.net

Chiral Resolution: A common industrial practice for obtaining the (S)-enantiomer is the resolution of a racemic mixture of pramipexole or its precursors. This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as (+)-ditoloyl-D-tartrate. beilstein-journals.org The monovalent salts of pramipexole can be reacted with an optically active acid to form diastereomeric mixed salts, facilitating resolution through preferential precipitation. google.com Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating the enantiomers. nih.govptfarm.pl Methods have been developed using chiral stationary phases like Chiralpak AD, where a mobile phase of n-hexane, ethanol (B145695), and diethylamine (B46881) provides excellent resolution between the (S) and (R) enantiomers. nih.govmedicalresearchjournal.org

| Technique | Description | Key Reagents/Conditions | Outcome | Reference |

| Chemoenzymatic Synthesis | Kinetic resolution of a racemic alcohol precursor using a lipase. | Candida antarctica lipase type A, vinyl acetate (B1210297), acetone/n-hexane | High enantiomeric excess (>99% ee for the S-enantiomer synthon) | mdpi.comresearchgate.net |

| Fractional Crystallization | Formation of diastereomeric salts with a chiral acid. | (+)-ditoloyl-D-tartrate | Isolation of the desired (S)-enantiomer salt | beilstein-journals.org |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Chiralpak AD column, n-hexane:ethanol:diethylamine mobile phase | Baseline resolution of (S)- and (R)-enantiomers | nih.gov |

Impurity Profiling and Control in Synthesis

The quality and safety of a pharmaceutical product are intrinsically linked to its purity. Therefore, the identification, characterization, and control of impurities in the synthesis of Pramipexole Dihydrochloride Monohydrate are of utmost importance.

Identification and Characterization of Process-Related Impurities

Several impurities can arise during the manufacturing process of pramipexole. These can originate from starting materials, intermediates, or side reactions. Some of the identified process-related impurities include:

Impurity A: The R-enantiomer of pramipexole. acs.org

Impurity D: Also the R-enantiomer of pramipexole. acs.org

Impurity E: Structure not specified in the provided context. acs.org

Impurity B (Dipropyl impurity): (6S)-N6,N6-dipropyl-4,5,6,7-tetrahydro-2,6-benzothiazolediamine, which can form during reductive alkylation. google.comresearchgate.net

Ketone derivative (Impurity 14): 2-Amino-6-(propylamino)-5,6-dihydrobenzothiazol-7(4H)-one, which may result from oxidation. acs.orgrdd.edu.iq

Hydroxy compound (Impurity 15): Structure not specified in the provided context. rdd.edu.iq

Dimer (Impurity 17): A dimeric species formed from pramipexole or its intermediates. rdd.edu.iq

Degradation Impurity: (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which can form due to drug-excipient interaction during storage. mdpi.comresearchgate.net

(S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Imp-1): An unreacted starting material or a de-propylation product. researchgate.net

(S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (Imp-2): An intermediate from the acylation-reduction route. researchgate.net

(S)-N6-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Imp-4): Likely arising from impurities in the starting materials or reagents. researchgate.net

| Impurity Name/Identifier | Chemical Name | Potential Origin | Reference |

| Impurity A / Impurity D | (R)-Pramipexole | Incomplete chiral resolution or racemization | acs.org |

| Impurity B | (6S)-N6,N6-dipropyl-4,5,6,7-tetrahydro-2,6-benzothiazolediamine | Over-alkylation during synthesis | google.comresearchgate.net |

| Impurity 14 | 2-Amino-6-(propylamino)-5,6-dihydrobenzothiazol-7(4H)-one | Oxidation | acs.orgrdd.edu.iq |

| Degradation Impurity | (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Drug-excipient interaction | mdpi.comresearchgate.net |

| Imp-1 | (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Starting material, de-propylation | researchgate.net |

| Imp-2 | (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | Intermediate | researchgate.net |

| Imp-4 | (S)-N6-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | Reagent impurity | researchgate.net |

Synthesis and Structural Elucidation of Impurity Standards

To accurately quantify and control impurities, the synthesis of authentic impurity standards is essential. Several studies have reported the synthesis and structural elucidation of pramipexole impurities. For instance, the synthesis of Impurity A, D, and E has been described. acs.org The synthesis of the ketone impurity (1) has been achieved through the nucleophilic reaction of a precursor with propylamine. acs.org The degradation impurity, an N-methoxymethyl derivative, was synthesized by reacting the pramipexole free base with formalin in the presence of acetic acid as a catalyst. mdpi.com The synthesis of other impurities, such as a dimer and a triamine derivative, has also been reported, often involving multi-step sequences and employing techniques like the Mitsunobu reaction to establish the desired stereochemistry. acs.orgacs.org The structures of these synthesized impurities are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgacs.orgmdpi.com

Investigation of Degradation Pathways and Products

The inherent stability of Pramipexole 2HCl Monohydrate has been rigorously evaluated through forced degradation studies, which intentionally subject the compound to harsh conditions to accelerate its breakdown. These studies are crucial for identifying potential degradation products and understanding the compound's stability profile.

Forced Degradation Studies

Forced degradation studies on pramipexole have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonisation (ICH) guidelines. scielo.brresearchgate.netwjpsonline.com

Significant degradation of pramipexole has been observed under hydrolytic (both acidic and basic), oxidative, and photolytic conditions. researchgate.netnih.gov However, the drug has been found to be relatively stable under thermal and dry heat stress. scielo.brscienceopen.comijrpc.com

One study revealed that under acidic conditions (3 M HCl at 80°C for 48 hours), there was a 7.54% degradation of pramipexole. scielo.brresearchgate.net In basic conditions (2 M NaOH at 80°C for 24 hours), the degradation was 4.88%. scielo.brresearchgate.net The most significant degradation occurred under oxidative stress (30% H₂O₂), where a 58.70% loss of the drug was observed after 4 hours. scielo.br Another study also noted that the rate of degradation in a basic medium was faster than in an acidic medium. nih.gov

In a separate investigation, a drug-excipient interaction was identified as a source of degradation in pramipexole extended-release tablets during stability studies. mdpi.comresearcher.life This highlights the importance of considering the entire formulation when assessing the stability of a drug product.

| Stress Condition | Conditions | Observed Degradation (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis | 3 M HCl, 80°C, 48 h | 7.54 | scielo.brresearchgate.net |

| Base Hydrolysis | 2 M NaOH, 80°C, 24 h | 4.88 | scielo.brresearchgate.net |

| Oxidation | 30% H₂O₂, 4 h | 58.70 | scielo.br |

| Photolysis | Direct sunlight, 8 days | Significant | researchgate.netnih.gov |

| Thermal | Not specified | Stable | scielo.brscienceopen.com |

Characterization of Degradation Impurities

The identification and characterization of degradation products are essential for ensuring the safety and quality of a drug. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to separate, isolate, and elucidate the structures of pramipexole's degradation impurities. researchgate.netmdpi.comresearcher.life

In studies involving acid and base hydrolysis, a major degradation product with a mass-to-charge ratio (m/z) of 153.1 was identified. researchgate.net This corresponds to the compound 2-amino-4,5-dihydro-benzothiazol. researchgate.netscribd.com

Under oxidative conditions, degradation products with m/z values corresponding to N-oxide and S-oxide forms of pramipexole have been identified. asianpubs.org Specifically, three potential structures with the same m/z value have been proposed, suggesting that oxidation can occur on the nitrogen or sulfur atom of the benzothiazole (B30560) ring or the nitrogen of the aminopropyl chain. nih.govresearchgate.net

Photolytic degradation of pramipexole upon exposure to sunlight resulted in a major degradation product with an m/z value of 256.8. researchgate.netscribd.com The proposed structure for this impurity is (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid. researchgate.net Another photodegradation impurity has been identified as (3aR,7aR)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazole-3a,7a-diol. clearsynth.com

A significant degradation impurity was also discovered during the stability testing of pramipexole extended-release tablets, which was a result of a drug-excipient interaction. mdpi.comresearcher.life This impurity was identified as (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. mdpi.comresearcher.liferesearchgate.net

| Degradation Condition | Impurity Name/Description | m/z | Reference |

|---|---|---|---|

| Acid/Base Hydrolysis | 2-amino-4,5-dihydro-benzothiazol | 153.1 | researchgate.netresearchgate.netscribd.com |

| Oxidation | N-oxide pramipexole | 228.20 | asianpubs.org |

| Oxidation | S-oxide pramipexole | 228.40 | asianpubs.org |

| Photolysis | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid | 256.8 | researchgate.netscribd.com |

| Photolysis | (3aR,7aR)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazole-3a,7a-diol | Not Available | clearsynth.com |

| Drug-Excipient Interaction | (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Not Available | mdpi.comresearcher.liferesearchgate.net |

Proposed Mechanisms of Degradation

Understanding the mechanisms by which a drug degrades is fundamental to developing stable formulations.

Hydrolysis: The formation of 2-amino-4,5-dihydro-benzothiazol under both acidic and basic conditions suggests a common degradation pathway involving the cleavage of the tetrahydrobenzothiazole ring system. researchgate.net

Oxidation: The formation of N-oxides and S-oxides is a common degradation pathway for molecules containing nitrogen and sulfur atoms. In pramipexole, the nitrogen atoms in the amino group and the thiazole (B1198619) ring, as well as the sulfur atom in the thiazole ring, are susceptible to oxidation. nih.govresearchgate.netasianpubs.org

Photodegradation: The formation of (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid suggests that upon exposure to light, a reaction occurs involving the amino group on the thiazole ring. researchgate.net

Drug-Excipient Interaction: The impurity (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is proposed to form through an interaction between pramipexole and excipients in the tablet formulation, likely involving formaldehyde (B43269) generated from the degradation of certain polymers. mdpi.com

Advanced Structural Elucidation and Solid State Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental in verifying the molecular identity of Pramipexole (B1678040) 2HCl Monohydrate. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Pramipexole, both ¹H and ¹³C NMR are utilized to confirm its structure. tsijournals.com In a study, the ¹H and ¹³C NMR spectral data of pramipexole were recorded in its free base form for comparison with its impurities. tsijournals.com The data provides characteristic chemical shifts and coupling constants that are unique to the pramipexole molecule.

A detailed analysis of a degradation impurity of pramipexole involved extensive NMR studies, including ¹H, ¹³C, HMBC, HMQC, and COSY experiments, to fully characterize its structure. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pramipexole tsijournals.com

| Pramipexole | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Position | ||

| C2 | - | 167.3 |

| C4 | 2.58-2.65 (m) | 26.2 |

| C5 | 1.85-1.95 (m) | 28.1 |

| C6 | 2.95-3.05 (m) | 54.2 |

| C7 | 2.75-2.85 (m) | 32.4 |

| C8a | - | 110.1 |

| C4a | - | 148.2 |

| N-CH2 | 2.45-2.55 (t) | 51.8 |

| CH2 | 1.45-1.55 (m) | 22.7 |

| CH3 | 0.85-0.95 (t) | 11.9 |

Note: The data presented is a representative compilation from literature and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Pramipexole dihydrochloride (B599025) monohydrate exhibits characteristic absorption bands that confirm the presence of key functional groups. googleapis.com The chemical structure of pramipexole has been confirmed through various methods, including IR spectroscopy. europa.eu The United States Pharmacopeia (USP) specifies the use of IR absorption for identification, with a wavelength range of 3800 cm⁻¹ to 650 cm⁻¹ or 4000 cm⁻¹ to 600 cm⁻¹. uspnf.com

Table 2: Characteristic IR Absorption Bands for Pramipexole Dihydrochloride Monohydrate tsijournals.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3100 |

| C-H | Stretching | 3000-2850 |

| C=N | Stretching | ~1650 |

| C-N | Stretching | ~1350-1000 |

| C-S | Stretching | ~700-600 |

Note: The table provides a general range for the characteristic peaks.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electrospray ionization (ESI) is a common technique used for Pramipexole. In positive ion mode, the ESI mass spectrum of pramipexole shows a molecular ion peak at an m/z of 212, corresponding to the protonated molecule [(M+H)⁺], confirming the molecular weight of the free base as 211. tsijournals.com A major fragment ion is observed at m/z 153, which results from the cleavage of the n-propylamine chain. tsijournals.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. mdpi.com HRMS has been utilized to identify and characterize degradation impurities of pramipexole. mdpi.com

Table 3: Mass Spectrometry Data for Pramipexole

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| ESI-MS | Positive | 212 | 153 | tsijournals.com |

| UPLC-MS/MS | Positive | 212.1 | 153.0 | researchgate.netresearchgate.net |

| LC-MS/MS | Positive | 212 | 152 | nih.gov |

Crystallographic Analysis of Pramipexole 2HCl Monohydrate

Crystallographic analysis is essential for understanding the solid-state structure of this compound, which influences its physical properties such as solubility and stability.

X-ray Powder Diffraction (XRPD) for Phase Identification

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive technique used to identify the crystalline phases of a solid material. The XRPD pattern of Pramipexole dihydrochloride monohydrate provides a unique "fingerprint" of its crystalline form. A specific crystalline form of Pramipexole dihydrochloride monohydrate is characterized by its XRPD pattern with 2θ values at approximately 6.5, 12.0, 12.9, 13.8, 15.6, 16.9, 17.2, 19.4, 21.3, 23.3, 24.2, 24.7, 25.6, 26.7, 28.4, 31.6, and 32.7 ± 0.2°. google.com The stability and physicochemical properties of pramipexole have been investigated using methods including X-ray diffraction. researchgate.net

Table 4: Characteristic XRPD Peaks for a Crystalline Form of Pramipexole Dihydrochloride Monohydrate google.com

| 2θ Angle (°) |

| 6.5 |

| 12.0 |

| 12.9 |

| 13.8 |

| 15.6 |

| 16.9 |

| 17.2 |

| 19.4 |

| 21.3 |

| 23.3 |

| 24.2 |

| 24.7 |

| 25.6 |

| 26.7 |

| 28.4 |

| 31.6 |

| 32.7 |

Note: The listed peaks are characteristic and may be accompanied by other peaks in the full diffractogram. The intensities of the peaks can vary.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Optical Rotatory Dispersion and Circular Dichroism Studies

Optical rotatory dispersion (ORD) and circular dichroism (CD) are essential chiroptical techniques for the stereochemical characterization of chiral molecules such as Pramipexole. The therapeutic efficacy of Pramipexole is specific to its (S)-enantiomer. mdpi.com Therefore, rigorous analysis to confirm the absolute configuration and enantiomeric purity is a critical aspect of its structural elucidation.

Research has utilized circular dichroism (CD) spectra, in conjunction with chiral High-Performance Liquid Chromatography (HPLC), to definitively establish the absolute configuration of Pramipexole's enantiomers. researchgate.net This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing detailed information about its three-dimensional structure. The specific CD spectrum is a unique fingerprint for a particular enantiomer, allowing for its unambiguous identification.

Optical rotation measurements are a fundamental component of quality control for Pramipexole Dihydrochloride Monohydrate, ensuring the correct stereoisomer is present. The specific rotation, which is the angle of rotation of plane-polarized light caused by a solution of a specific concentration, is a key physicochemical property. For Pramipexole Dihydrochloride Monohydrate, the specific optical rotation has been consistently reported. Published data indicates a specific optical rotation ([α]D) at 20°C of -67.2° when measured at a concentration of 1 g/100mL in methanol (B129727). nih.govhres.ca Other sources report a range for this value, typically between -64.0° and -69.0° under the same conditions. aksci.com These values are characteristic of the levorotational (S)-enantiomer. hres.ca

The following table summarizes the reported optical rotation data for Pramipexole and its salt forms.

| Compound | Specific Optical Rotation ([α]) | Conditions | Source |

|---|---|---|---|

| Pramipexole Dihydrochloride Monohydrate | -67.2° | 20°C, D-line (589 nm), c=1 in methanol | nih.govhres.ca |

| Pramipexole Dihydrochloride Monohydrate | -64.0° to -69.0° | c=1 in methanol | aksci.com |

| Pramipexole Dihydrochloride | -65.0° to -69.0° | c=1 in methanol | aksci.com |

These chiroptical studies are indispensable for the comprehensive solid-state characterization of this compound, confirming the stereochemical integrity of the active pharmaceutical ingredient.

Polymorphism, Hydration, and Solid State Stability Research

Identification and Characterization of Anhydrous Polymorphic Forms

While Pramipexole (B1678040) Dihydrochloride (B599025) is typically found as a monohydrate, research has identified and characterized novel anhydrous polymorphic forms, designated as Form A and Form B. google.com The absence of water in the crystal lattice of these anhydrous forms leads to different physicochemical properties compared to the monohydrate.

The isolation of anhydrous polymorphs of Pramipexole Dihydrochloride involves specific crystallization techniques. These methods are designed to prevent the incorporation of water into the crystal structure. Strategies may include crystallization from anhydrous solvents or employing specific temperature and pressure conditions that favor the formation of the anhydrous state. Purification techniques, such as crystallization from solvents like ethanol (B145695) and ethyl acetate (B1210297), are crucial in isolating pure pramipexole and minimizing impurities.

X-ray Powder Diffraction (XRPD) is a key analytical technique used to differentiate between polymorphic forms by providing a unique fingerprint of the crystal structure. The anhydrous forms of Pramipexole Dihydrochloride, Form A and Form B, have been identified and characterized by their distinct XRPD patterns. google.com

Form A of anhydrous Pramipexole Dihydrochloride exhibits a characteristic XRPD pattern with notable peaks at specific 2-theta (2θ) values. google.com

Form B of anhydrous Pramipexole Dihydrochloride also shows a unique XRPD pattern, distinguishing it from Form A and the monohydrate. google.comchinjmap.com Research indicates that Form B is an anhydrous form and is more stable at high temperatures compared to the monohydrate form. chinjmap.comchinjmap.com

Below is a data table summarizing the characteristic XRPD peaks for the identified anhydrous polymorphs.

| Polymorph | Characteristic 2θ Peaks |

| Form A | 6.3, 6.80, 12.04, 12.72, 12.96, 13.56, 13.98, 14.52, 14.86, 15.48, 15.80, 17.10, 17.82, 18.14, 18.36, 19.22, 19.54, 19.84, 19.96, 20.46, 20.72, 21.72, 22.38, 22.90, 23.10, 23.52, 24.04, 24.32, 25.02, 26.20, 26.46, 27.14, 28.36, 29.02, 29.38, 29.58, 29.88, 30.74, 31.32, 31.84, 32.22, 32.84, 33.66, 34.38, 34.92, 35.12, 35.56, 35.96, 36.44, 37.32, 37.60, 38.30, 38.72 google.com |

| Form B | 6.02, 6.32, 6.58, 6.80, 12.04, 12.10, 12.72, 12.78, 12.96, 13.56, 13.64, 13.98, 14.08, 14.52, 14.56, 14.92, 15.54, 17.16, 17.88, 18.20, 18.42, 19.24, 19.58, 20.00, 20.54, 20.80, 21.78, 23.08, 23.46, 23.60, 24.08, 24.84, 25.74, 26.18, 26.86, 27.22, 27.54, 27.86, 29.10, 29.42, 30.00, 30.82, 31.40, 31.98, 32.30, 32.86, 33.74, 34.58, 35.04, 35.24, 35.62, 36.04, 37.40, 37.64, 38.78 google.com |

Hydrate (B1144303) and Solvate Forms Investigation

The interaction of an API with water and other solvents can lead to the formation of hydrates and solvates, which can significantly impact the drug's properties. Understanding the hydration state of Pramipexole Dihydrochloride is crucial for ensuring its quality and stability.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For Pramipexole Dihydrochloride Monohydrate, TGA is employed to determine the water content and to study its dehydration process. The analysis can quantify the amount of water lost upon heating, confirming the monohydrate nature of the compound. nih.gov Stability studies have shown that Pramipexole Dihydrochloride has a tendency for water sorption and the formation of the monohydrate. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. In the study of Pramipexole Dihydrochloride Monohydrate, DSC is used to observe thermal events such as dehydration and melting. The DSC thermogram of the monohydrate shows an endothermic peak corresponding to the loss of water (dehydration), followed by the melting of the resulting anhydrous form at a higher temperature. pharmaexcipients.compharmaexcipients.com One study identified a dehydration peak at 120.68 °C and a melting range between 291.23°C and 307.3°C. pharmaexcipients.compharmaexcipients.com Another study on anhydrous Form A showed characteristic endothermic absorptions between approximately 220°C to 310°C and 315°C to 350°C. google.com

The following table presents a summary of thermal events observed for Pramipexole Dihydrochloride Monohydrate and its anhydrous form.

| Form | Thermal Event | Temperature Range (°C) |

| Monohydrate | Dehydration | 120.68 pharmaexcipients.compharmaexcipients.com |

| Monohydrate | Melting | 291.23 - 307.3 pharmaexcipients.compharmaexcipients.com |

| Anhydrous Form A | Endothermic Absorption | ~220 - 310 google.com |

| Anhydrous Form A | Endothermic Absorption | ~315 - 350 google.com |

Moisture sorption-desorption isotherms provide valuable information about the hygroscopicity of a material, which is its ability to attract and hold water molecules from the surrounding environment. Studies on Pramipexole Dihydrochloride Monohydrate have shown that it is not hygroscopic under standard long-term and accelerated conditions. fda.gov However, it does absorb significant amounts of water at high relative humidity (≥ 80% RH). fda.gov The sorption-desorption isotherms for a related compound, carvedilol (B1668590) phosphate (B84403), were found to be Type II, which is typical for many pharmaceutical materials. nih.gov This type of isotherm indicates monolayer-multilayer adsorption. nih.gov Understanding these characteristics is vital for determining appropriate storage and handling conditions to maintain the stability and quality of the drug substance. fda.govresearchgate.net

Interconversion Studies Between Solid Forms

Research indicates that pramipexole dihydrochloride can exist in different solid forms, primarily as an anhydrate and a monohydrate. The interconversion between these forms is a key area of study.

Studies have shown that pramipexole dihydrochloride has a tendency to absorb water, leading to the formation of the monohydrate. nih.gov This conversion is influenced by the surrounding relative humidity (RH). While the monohydrate form is stable under typical storage conditions, exposure to high humidity can lead to changes in the solid state. For instance, at a relative humidity above 92%, the substance liquefies. europa.eu Conversely, at lower relative humidity, no significant water absorption occurs. europa.eu

The process of milling does not appear to alter the crystal modification of the monohydrate form. google.com This suggests a degree of stability in the monohydrate's crystal lattice during mechanical stress.

Differential scanning calorimetry (DSC) has been employed to study the thermal behavior of pramipexole dihydrochloride monohydrate. The DSC curve of the monohydrate shows an endothermic peak at approximately 120.68°C, which corresponds to the dehydration of the monohydrate form, indicating the conversion to the anhydrous form upon heating. researchgate.net

Forced degradation studies have been conducted to understand the stability of pramipexole. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, and heat to observe the formation of degradation products. nih.gov While these studies focus on chemical degradation, they also provide insights into the physical stability of the solid form under various stresses.

Solid-State Stability Assessment under Controlled Environmental Conditions

The solid-state stability of pramipexole dihydrochloride monohydrate has been evaluated under various controlled environmental conditions, primarily focusing on temperature and relative humidity.

The drug substance is generally considered to be a very stable compound in the solid state. fda.gov Long-term and accelerated stability testing have not revealed any significant changes in its physical and chemical properties. fda.gov However, it is sensitive to high humidity. While not considered hygroscopic under standard ICH long-term and accelerated conditions, it does absorb significant amounts of water at relative humidity levels of 80% or higher. fda.gov

Stress stability studies have confirmed that pramipexole tablets should be protected from high humidity. fda.gov Stability studies performed at 25°C/60% RH and 40°C/75% RH have shown a tendency for water sorption and the formation of the monohydrate. nih.gov More extreme conditions, such as exposure to 25°C/90% RH for extended periods, have also been used in degradation studies. imedpub.comasianpubs.org

The recommended storage condition for pramipexole dihydrochloride extended-release tablets is at USP Controlled Room Temperature (25°C), with excursions permitted to 15-30°C, and protection from high humidity. fda.govnih.gov

Below is a summary of stability testing conditions mentioned in various studies:

| Condition | Duration | Observation/Purpose | Reference |

| 25°C / 60% RH | Not Specified | Study of water sorption and monohydrate formation. | nih.gov |

| 40°C / 75% RH | 6 Months | Accelerated storage conditions for stability testing. | nih.govgoogle.com |

| 50°C (Dry Heat) | 30 Days | Study of dry heat degradation. | nih.gov |

| 50°C / 75% RH | 3 Months | Study of wet heat degradation. | nih.gov |

| 105°C | 24 Hours | Thermal degradation studies. | imedpub.comasianpubs.org |

| 25°C / 90% RH | 288 Hours / 2 Days | Humidity degradation studies. | imedpub.comasianpubs.org |

| > 80% RH | Not Specified | Significant water uptake observed. | fda.gov |

| > 92% RH | Not Specified | Liquefaction of the substance. | europa.eu |

Molecular Pharmacology and Preclinical Mechanistic Investigations

Dopamine (B1211576) Receptor Binding Kinetics and Selectivity

Pramipexole's interaction with dopamine receptors has been characterized through extensive in vitro binding assays, which have quantified its affinity for various receptor subtypes. These studies utilize the inhibition constant (Ki), a measure of a compound's binding affinity to a receptor. A lower Ki value signifies a higher binding affinity.

Pramipexole (B1678040) binds with high affinity to both the short (D2S) and long (D2L) isoforms of the D2 receptor. Studies using cloned human dopamine receptors have reported Ki values of 3.3 nM for the D2S receptor and 3.9 nM for the D2L receptor. wikipedia.orgresearchgate.net Pramipexole acts as a full agonist at these receptors. dominapharm.comwikipedia.org

A distinguishing characteristic of pramipexole is its exceptionally high and preferential affinity for the D3 receptor subtype compared to D2 or D4 receptors. nih.govnih.govncats.io Multiple studies confirm that pramipexole binds with the highest affinity to D3 receptors, with a reported Ki value of approximately 0.5 nM. europa.euapexbt.comwikipedia.orgnih.govplos.org This represents an affinity that is roughly 7 to 8 times higher for the D3 receptor than for the D2L and D2S receptors. wikipedia.orgnih.govplos.org This D3-preferring binding profile is a key feature of its molecular signature. wikipedia.orgnih.gov

Pramipexole also demonstrates a strong interaction with the D4 receptor subtype. Its binding affinity for the D4 receptor is comparable to its affinity for the D2 subtypes, with a reported Ki value of 3.9 nM. apexbt.comwikipedia.orgresearchgate.net

The following table summarizes the binding affinities of pramipexole for the D2, D3, and D4 dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| D2S | 3.3 | apexbt.comwikipedia.orgresearchgate.net |

| D2L | 3.9 | apexbt.comwikipedia.orgresearchgate.netnih.govplos.org |

| D3 | 0.5 | europa.euapexbt.comwikipedia.orgnih.govplos.org |

| D4 | 3.9 | apexbt.comwikipedia.orgresearchgate.net |

In Vitro Characterization of Intrinsic Activity and Downstream Signaling

As a dopamine agonist, pramipexole mimics the action of endogenous dopamine by binding to and activating D2-like receptors. patsnap.com This activation triggers a cascade of intracellular signaling events.

The D2 subfamily of receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). patsnap.comnih.gov Upon activation by an agonist like pramipexole, these receptors initiate an intracellular signaling pathway that involves the inhibition of the enzyme adenylyl cyclase. patsnap.comnih.govdrugbank.com Functional studies have demonstrated that in cell lines expressing D2L receptors, pramipexole effectively suppresses adenylyl cyclase activity. bohrium.com

The inhibition of adenylyl cyclase activity directly leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com The decrease in cAMP levels subsequently modulates the activity of downstream signaling pathways, which is a key component of the mechanism through which pramipexole exerts its effects at the cellular level. patsnap.combohrium.com

Influence on Neuronal Excitability

Pramipexole demonstrates a significant influence on neuronal excitability, primarily through its action on dopamine receptors. In preclinical models, activation of D2 autoreceptors by pramipexole can reduce neuronal excitability, which may contribute to neuroprotection by decreasing cytoplasmic dopamine and calcium levels. researchgate.net Studies using ex vivo electrophysiology in rats with chronic inflammatory pain have shown that pramipexole treatment reduced the intrinsic excitability of nucleus accumbens (NAc) neurons in control animals. nih.gov However, this effect was not observed in the animals experiencing chronic pain, suggesting that the state of the system can modulate pramipexole's effects on neuronal excitability. nih.gov Furthermore, in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, an increased excitability was noted in serotonin (B10506) neurons within the dorsal raphe nucleus. plos.org In a separate study on a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned mouse model, pramipexole treatment was found to hyperactivate the external globus pallidus (GPe), indicating a dysregulation of the indirect pathway in the corticothalamic-basal ganglia circuitry. mdpi.com

Preclinical Neuroprotective and Antioxidant Mechanisms

Pramipexole exhibits neuroprotective properties that are, in part, independent of its dopamine receptor agonist activity. nih.govresearchgate.nettandfonline.com These effects are attributed to its ability to mitigate oxidative stress and interfere with apoptotic pathways.

Antioxidant Activity and Reduction of Oxygen Radicals in Cellular Models

Pramipexole has demonstrated direct antioxidant activity in various in vitro models. scielo.brscielo.br It has been shown to reduce the levels of oxygen radicals produced by the neurotoxin methylpyridinium ion (MPP+) in SH-SY5Y neuroblastoma cells. scielo.brselleckchem.comnih.gov The compound also effectively scavenges superoxide (B77818) anions and shows ferric reducing antioxidant power, although it lacks activity against the DPPH• radical. scielo.brscielo.br This antioxidant capacity is believed to be an intrinsic characteristic of the pramipexole molecule. scielo.br Both the S(-) and R(+) enantiomers of pramipexole show equipotent efficacy in inhibiting mitochondrial reactive oxygen species (ROS) generation induced by hydrogen peroxide in differentiated SH-SY5Y cells, suggesting the antioxidant effect is independent of dopamine receptor stimulation. nih.govd-nb.info Further studies have confirmed its ability to protect against hydrogen peroxide-induced cytotoxicity in MES 23.5 and PC12 cells. nih.govnih.gov In vivo, pramipexole can inhibit ROS production by decreasing the turnover of dopamine, thereby reducing oxidative stress associated with dopamine metabolism. scielo.brnih.gov

Table 1: Summary of Pramipexole's Antioxidant Activity in Cellular Models

| Cellular Model | Inducer of Oxidative Stress | Key Findings | Citations |

| SH-SY5Y Cells | Methylpyridinium ion (MPP+) | Reduced levels of oxygen radicals. | scielo.brselleckchem.comnih.gov |

| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | Both S(-) and R(+) enantiomers prevented mitochondrial ROS generation. | nih.govd-nb.info |

| MES 23.5 Cells | Hydrogen Peroxide (H₂O₂) | Protected cells from cytotoxicity in a dose-dependent manner. | nih.govselleckchem.com |

| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Inhibited the generation of H₂O₂-induced reactive oxygen species. | nih.gov |

Inhibition of Mitochondrial Permeability Transition Pore Opening

A key mechanism underlying pramipexole's neuroprotective effect is its ability to interact with mitochondria. nih.govbiologists.com Specifically, pramipexole inhibits the opening of the mitochondrial permeability transition pore (mPTP), a critical step in some apoptotic pathways. nih.govnih.gov This inhibition has been observed in response to various inducers, including calcium, phosphate (B84403), and MPP+. selleckchem.comnih.gov Patch-clamp studies on the inner mitochondrial membrane revealed that pramipexole reversibly blocks the mPTP with an IC50 of 500 nM. nih.gov By preventing mPTP opening, pramipexole inhibits the mitochondrial pathway of the apoptosis cascade. nih.gov This action is further supported by findings that pramipexole prevents the transfer of cytochrome c from the mitochondria to the cytosol, a downstream consequence of mPTP opening. nih.govbiologists.comresearchgate.net

Attenuation of Cytotoxicity and Apoptosis in Cell Lines (e.g., DA- or L-DOPA-induced, Hydrogen Peroxide-induced)

Pramipexole has been shown to protect various neuronal cell lines from cytotoxicity and apoptosis induced by different stressors. In the dopaminergic cell line MES23.5, pretreatment with pramipexole (in a concentration range of 4-100 μM) significantly attenuated cell death and apoptosis induced by dopamine (DA) and L-DOPA. nih.govselleckchem.com This protective action was not blocked by D2 or D3 receptor antagonists, indicating a receptor-independent mechanism. nih.govselleckchem.com Similarly, pramipexole protects MES23.5 and PC12 cells from cytotoxicity induced by hydrogen peroxide (H₂O₂). nih.govnih.gov In PC12 cells, pramipexole's protective effect against H₂O₂-induced cell death is associated with the inhibition of cytochrome c release, caspase-3 activation, and the inhibition of JNK and p38 MAP kinase phosphorylation. nih.gov Studies using differentiated SH-SY5Y neuroblastoma cells also show that both S(-) and R(+) enantiomers of pramipexole are equally effective in preventing cell death induced by H₂O₂. nih.govd-nb.info

Inhibition of Melanin (B1238610) Formation in Cell-Free Systems

In cell-free experimental systems, pramipexole has been found to effectively inhibit the formation of melanin. nih.govselleckchem.com Melanin is an end-product of dopamine or L-DOPA oxidation. nih.gov This inhibitory action further points to the compound's antioxidant properties, as it interferes with the oxidative processes that lead to melanin synthesis. nih.govselleckchem.com

Neurotransmitter Dynamics and Electrophysiological Studies in Preclinical Models

Pramipexole is a full dopamine agonist with high selectivity and affinity for the D2 family of dopamine receptors, particularly the D3 receptor subtype. nih.goveuropa.eu Its primary pharmacological action involves the stimulation of dopamine receptors in the striatum. europa.eu Preclinical studies demonstrate that pramipexole acts as a dopamine D2 autoreceptor agonist, which leads to the inhibition of dopamine synthesis, release, and turnover. researchgate.neteuropa.eu This action decreases the extracellular concentration of dopamine in the striatum of freely moving rats, which may lessen the oxidative stress resulting from dopamine metabolism. researchgate.netnih.gov

Electrophysiological studies have further elucidated its effects. In a mouse model of Parkinson's disease, pramipexole treatment partly restored normal synaptic transmission and long-term potentiation (LTP) in the ventral hippocampus, a region impacted by the dopaminergic lesion. researchgate.net In studies involving rat models of chronic pain, pramipexole treatment was shown to decrease AMPA receptor phosphorylation in the nucleus accumbens and dorsal striatum while increasing it in the cingulate cortex and central amygdala. nih.gov The same study noted that pramipexole increased a marker for presynaptic vesicle release in several brain regions, though this effect was blunted in the nucleus accumbens of pain-model animals, indicating complex, region-specific alterations in neurotransmitter signaling. nih.gov

Effects on Dopamine Synthesis, Release, and Turnover

Pramipexole exerts a significant influence on the dynamics of dopamine neurotransmission. As a dopamine agonist, it possesses a high affinity and specificity for the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype. gladpharm.commpa.se Animal studies have demonstrated that pramipexole inhibits the synthesis, release, and turnover of dopamine. gladpharm.commpa.se This inhibitory action is primarily mediated through the stimulation of presynaptic D2 and D3 dopamine autoreceptors. nih.govmedlink.comnsj.org.sa By activating these autoreceptors, pramipexole initiates a negative feedback loop that downregulates the activity of dopaminergic neurons, leading to a reduction in the production and release of endogenous dopamine. medlink.com This mechanism may contribute to minimizing oxidative stress resulting from dopamine metabolism. nih.gov

Influence on Striatal Neuronal Firing Rates via Dopamine Receptor Activation

The therapeutic effects of pramipexole in models of parkinsonism are linked to its ability to modulate neuronal activity within the striatum. lgmpharma.comncats.io Electrophysiological studies in animals have shown that pramipexole influences the firing rates of striatal neurons by directly activating postsynaptic dopamine receptors in this brain region. lgmpharma.comncats.io This stimulation of dopamine receptors in the striatum is believed to be the primary mechanism by which pramipexole alleviates motor deficits. gladpharm.commpa.se

Further investigations have detailed the specific effects on different neuronal populations. In parkinsonian mouse models, pramipexole administration leads to distinct changes in the firing rates of the two main types of striatal medium spiny neurons (MSNs): those of the direct pathway (dMSNs) and the indirect pathway (iMSNs). Research has shown a significant increase in the firing rate of dMSNs and a concurrent decrease in the firing rate of iMSNs at 4-5 hours post-injection in these models. biorxiv.org In contrast, in healthy mice, pramipexole tends to suppress the activity of both neuronal types shortly after administration. biorxiv.org Studies in rats have also demonstrated that acute systemic administration of pramipexole results in a dose-dependent inhibition of the spontaneous firing rate of dopamine neurons in the ventral tegmental area (VTA). researchgate.net

| Animal Model | Neuronal Population | Effect of Pramipexole | Reference |

|---|---|---|---|

| Parkinsonian Mice | Direct Pathway Medium Spiny Neurons (dMSNs) | Increased Firing Rate | biorxiv.org |

| Parkinsonian Mice | Indirect Pathway Medium Spiny Neurons (iMSNs) | Decreased Firing Rate | biorxiv.org |

| Healthy Mice | dMSNs and iMSNs | Suppressed Activity | biorxiv.org |

| Rats | Ventral Tegmental Area (VTA) Dopamine Neurons | Dose-dependent Inhibition of Firing Rate | researchgate.net |

Pharmacodynamic Studies in Animal Models

Exploratory Locomotor Activity Assessment in Mice

The effects of pramipexole on locomotor activity have been characterized in mice, often revealing dose-dependent and biphasic patterns. In C57BL/6J mice, pramipexole administered at doses of 0.3, 1.0, and 3.0 mg/kg resulted in significant reductions in locomotor and exploratory behaviors. nih.gov Specifically, all tested doses led to a decrease in movement during the initial 30 minutes post-administration. nih.gov The highest dose (3.0 mg/kg) produced a sustained decrease in locomotor activity throughout the 90-minute observation period. nih.gov In contrast, studies in rats have reported a biphasic response, where an initial period of hypoactivity is followed by hyperlocomotion at certain doses. nih.govnih.gov In a mouse model of Parkinson's disease, pramipexole was shown to improve motor deficits, initially causing a reduction in movement which was later followed by an increase in locomotor activity. biorxiv.org

| Mouse Strain | Pramipexole Dose (mg/kg) | Effect on Locomotor Activity | Reference |

|---|---|---|---|

| C57BL/6J | 0.3 | Decreased activity in the first 30 mins, followed by hyperactivity. | nih.gov |

| C57BL/6J | 1.0 | Decreased activity for the first 40 mins, then returning to baseline. | nih.gov |

| C57BL/6J | 3.0 | Sustained decrease in activity over 90 mins. | nih.gov |

| Parkinsonian Mouse Model | 0.5 | Acute reduction in movement, followed by later increased activity. | biorxiv.org |

Antagonism of Reserpine-Induced Akinesia and Neuroleptic-Induced Catalepsy

Pramipexole has demonstrated efficacy in reversing motor deficits induced by pharmacological agents that deplete dopamine or block its receptors. In mice, pramipexole effectively antagonizes the akinesia (a state of immobility) caused by treatment with reserpine, a substance that depletes monoamines, including dopamine. nih.govhres.cahres.casandoz.com This reversal of reserpine-induced akinesia is consistent with pramipexole's ability to stimulate postsynaptic dopamine receptors. hres.cahres.ca

Furthermore, pramipexole has been shown to counteract the catalepsy induced by neuroleptic drugs such as haloperidol, spiperone, and fluphenazine. nih.gov This cataleptic state, characterized by rigidity and immobility, is a model for the extrapyramidal side effects of antipsychotic medications. tandfonline.comnih.govresearchgate.net The ability of pramipexole to antagonize neuroleptic-induced catalepsy provides further evidence of its potent agonist activity at postsynaptic dopamine D2 receptors. nih.govnih.gov

Evaluation of Non-Motor Symptoms in MPTP-Induced Non-Human Primate Models

The therapeutic potential of pramipexole extends beyond motor symptoms, as demonstrated in non-human primate models of Parkinson's disease. In cynomolgus monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces a parkinsonian state, a range of non-motor symptoms emerge that are analogous to those seen in human patients. preprints.orgnih.govnih.gov These include cognitive deficits (such as impaired working memory), abnormal sleep patterns, and anxiety-like behaviors. preprints.orgnih.govnih.gov Studies have shown that treatment with pramipexole can partially alleviate these non-motor deficits. preprints.orgnih.gov For example, pramipexole administration was found to improve sleep quality and reduce anxiety-like behaviors in these MPTP-treated monkeys, although it did not significantly improve working memory deficits. preprints.orgnih.gov These findings suggest that pramipexole has a moderate therapeutic effect on certain non-motor symptoms in this preclinical model. preprints.orgnih.gov

| Non-Motor Symptom in MPTP-Monkeys | Effect of Pramipexole Treatment | Reference |

|---|---|---|

| Cognitive Deficits (Working Memory) | No significant improvement | preprints.orgnih.gov |

| Abnormal Sleep Patterns | Partially relieved / improved sleep quality | preprints.orgnih.gov |

| Anxiety-like Behaviors | Partially relieved | preprints.orgnih.gov |

| Apathy (Apathy Feeding Task) | Significantly decreased latency | researchgate.net |

Advanced Analytical Method Development and Validation

Chromatographic Methods for Assay and Purity Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the assay and purity evaluation of Pramipexole (B1678040). These methods offer high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC methods are extensively developed and validated for the quantitative determination of Pramipexole Dihydrochloride (B599025) Monohydrate in bulk drug and pharmaceutical formulations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the analysis of Pramipexole. Various RP-HPLC methods have been developed, each with specific chromatographic conditions tailored for optimal separation and quantification.

Several studies have established isocratic RP-HPLC methods for the assay of Pramipexole. One such method utilizes a C18 column with a mobile phase consisting of a mixture of a buffer and an organic solvent. For instance, a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) in a 40:60 v/v ratio has been used with UV detection at 264 nm. wjpsonline.com Another method employs a mobile phase of distilled water and acetonitrile (10:90 v/v) with UV detection at 263 nm, achieving a retention time of 5.2 minutes for Pramipexole. dergipark.org.tr The linearity of these methods is typically established over a concentration range, for example, from 6.25 to 225.0 µg/mL. dergipark.org.tr

The choice of column is critical for achieving good separation. Columns such as the Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 μm) and Hypersil BDS C18 (250 mm x 4.6 mm, 5μm) are commonly used. wjpsonline.comdergipark.org.tr The flow rate is generally maintained at 1.0 mL/min. wjpsonline.comdergipark.org.tr Validation of these methods, in accordance with ICH guidelines, includes parameters like system suitability, linearity, limits of detection (LOD) and quantitation (LOQ), precision, accuracy, specificity, and selectivity. dergipark.org.tr

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 μm) dergipark.org.tr | Hypersil BDS C18 (250 mm x 4.6 mm, 5μm) wjpsonline.com | Phenomenox Luna C18 (250 x 4.6 mm, 5µ) ijrpc.com |

| Mobile Phase | Distilled water: Acetonitrile (10:90 v/v) dergipark.org.tr | Phosphate buffer (pH 3.0): Acetonitrile (40:60 v/v) wjpsonline.com | 0.1% Orthophosphoric acid (pH 3.5 with Triethylamine): Acetonitrile (65:35 v/v) ijrpc.com |

| Flow Rate | 1.0 mL/min dergipark.org.tr | 1.0 mL/min wjpsonline.com | 1.0 mL/min ijrpc.com |

| Detection Wavelength | 263 nm dergipark.org.tr | 264 nm wjpsonline.com | 265 nm ijrpc.com |

| Retention Time | 5.2 min dergipark.org.tr | 6.791 min wjpsonline.com | Not Specified |

| Linearity Range | 6.25-225.0 µg/mL dergipark.org.tr | 10-30 μg/mL wjpsonline.com | Not Specified |

For the evaluation of impurities in Pramipexole, especially in low-dose extended-release formulations, ion-pair HPLC methods have been developed. These methods are particularly useful for separating polar impurities that are not well-retained on traditional reversed-phase columns. A validated stability-indicating ion-pair HPLC method was developed to assess impurities in a low-dose extended-release tablet formulation of Pramipexole. researchgate.net

This technique often employs an ion-pairing agent in the mobile phase, such as sodium salt of octane (B31449) sulphonic acid, along with a buffer like phosphate buffer at a controlled pH (e.g., pH 2.7). researchgate.netasianpubs.org The separation is typically achieved on a C18 column, for instance, an Inertsil ODS-3V column. researchgate.netasianpubs.org A gradient elution with an organic modifier like acetonitrile is used to resolve the impurities from the main Pramipexole peak. researchgate.netasianpubs.org The detection is commonly performed using a UV detector at a wavelength of 264 nm. researchgate.netasianpubs.org The method's robustness is evaluated by intentionally varying parameters such as mobile phase pH, flow rate, and column temperature. asianpubs.org

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V |

| Mobile Phase | Phosphate buffer (pH 2.7) with sodium salt of octane sulphonic acid and Acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm |

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Characterization

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for impurity characterization. UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), allow for faster analysis times and improved separation efficiency.

In the context of Pramipexole, UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) has been employed to identify and characterize unknown impurities in solid dosage forms. nih.gov One study identified two unknown impurities that were found to be enriched in the presence of mannitol (B672), an excipient in the formulation. nih.gov The analytical method involved an Acquity UPLC BEH C8 column (100 × 2.1 mm, 1.7 µm) with a gradient elution using a mobile phase of ammonium (B1175870) formate (B1220265) buffer (pH 6.0) and acetonitrile. nih.gov The flow rate was 0.3 mL/minute, and the column temperature was maintained at 30°C. nih.gov Such studies are crucial for understanding the degradation pathways and potential drug-excipient incompatibilities.

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 5.0 mM pH 6.0 ammonium formate buffer B: Acetonitrile (gradient elution) |

| Flow Rate | 0.3 mL/minute |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

Stability-Indicating Analytical Methodologies

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes of the drug and its degradation products over time. For Pramipexole Dihydrochloride, several stability-indicating HPLC methods have been developed and validated. wjpsonline.comscielo.br

These methods are designed to separate the intact drug from its potential degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. wjpsonline.comscielo.br For example, a stability-indicating RP-HPLC method was developed using an Ace5-C18 column and a mobile phase of 10 mmol L-1 ammonium acetate (B1210297) and acetonitrile (75:25 v/v), with detection at 260 nm. scielo.br This method demonstrated that Pramipexole undergoes degradation under acidic, basic, and oxidative conditions, and the degradation products were well-resolved from the main peak. scielo.br Another study employed a Hypersil BDS C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (40:60, v/v) and subjected the drug to similar stress conditions. wjpsonline.com The peak purity of Pramipexole can be assessed using a photodiode array (PDA) detector to ensure the specificity of the method. scielo.br

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, cost-effective, and rapid alternative for the quantitative analysis of Pramipexole Dihydrochloride in bulk and pharmaceutical dosage forms.

Several spectrophotometric methods have been developed based on different principles. One approach involves the direct measurement of the drug's absorbance at its wavelength of maximum absorption (λmax). For instance, a direct spectrophotometric method determines the intact drug at 263.4 nm. wjpps.com Another method utilizes first derivative spectrophotometry, measuring the amplitude at 249 and 280 nm, with a linearity range of 5.0-35.0 µg/mL. scielo.br

Other methods are based on the formation of colored chromogens. For example, Pramipexole can react with para-dimethylaminocinnamaldehyde (PDACA) or vanillin (B372448) in an acidic medium to form colored products with absorption maxima at 525 nm and 425 nm, respectively. rjptonline.org Another method involves the formation of a chloroform-extractable ion-pair complex with bromo cresol (B1669610) green at a pH of 3.5, with the absorbance measured at 425 nm. wisdomlib.org Similarly, ion-pair complexes can be formed with other dyes like bromocresol purple (BCP), bromophenol blue (BPB), and methyl orange (MO), with respective absorption maxima at 410, 416, and 421 nm. globalresearchonline.net

| Method | Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct Spectrophotometry | Direct absorbance measurement | 263.4 | 5-50 | wjpps.com |

| First Derivative Spectrophotometry | Measurement of amplitude at two wavelengths | 249 and 280 | 5.0-35.0 | scielo.br |

| Condensation with PDACA | Formation of colored chromogen | 525 | 50-350 | rjptonline.org |

| Condensation with Vanillin | Formation of colored chromogen | 425 | 10-50 | rjptonline.org |

| Ion-pair with Bromo Cresol Green | Formation of chloroform-extractable complex | 425 | Not Specified | wisdomlib.org |

| Ion-pair with Bromocresol Purple (BCP) | Formation of colored ion-pair complex | 410 | 2.0–12 | globalresearchonline.net |

| Ion-pair with Bromophenol Blue (BPB) | Formation of colored ion-pair complex | 416 | 1.0-10 | globalresearchonline.net |

| Ion-pair with Methyl Orange (MO) | Formation of colored ion-pair complex | 421 | 2.0–16 | globalresearchonline.net |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of Pramipexole. Several studies have demonstrated its utility for routine analysis.

A common approach involves dissolving Pramipexole Dihydrochloride Monohydrate in a suitable solvent, such as distilled water or methanol (B129727), and measuring its absorbance at the wavelength of maximum absorption (λmax). innovareacademics.in For instance, in distilled water, Pramipexole exhibits a λmax at 262 nm, while in methanol, the λmax is observed at 263 nm. innovareacademics.in Another study identified the λmax at 261 nm and established that Beer's law was followed in the concentration range of 4-60 μg/mL. researchgate.net The development of a UV spectrophotometric method for Pramipexole in solid dosage form successfully quantified the drug at 263 nm. ajrconline.org

The optical characteristics and validation parameters for UV-spectrophotometric methods have been well-documented. One study reported a linear relationship in the concentration range of 10-30 µg/ml with a correlation coefficient of 0.998. researchgate.net Another investigation established linearity between 10-50 μg/ml in distilled water and 5-40 μg/ml in methanol. innovareacademics.in

A first derivative spectrophotometric technique has also been developed, measuring the amplitude at 249 and 280 nm. scielo.br This method demonstrated linearity over a concentration range of 5.0-35.0 µg/mL. scielo.br

Table 1: UV-Visible Spectrophotometry Parameters for Pramipexole Analysis

| Parameter | Method A (Distilled Water) | Method B (Methanol) | Method C | First Derivative Method |

| λmax | 262 nm innovareacademics.in | 263 nm innovareacademics.in | 261 nm researchgate.net | 249 and 280 nm scielo.br |

| Linearity Range | 10 - 50 µg/ml innovareacademics.in | 5 - 40 µg/ml innovareacademics.in | 4 - 60 µg/mL researchgate.net | 5.0 - 35.0 µg/mL scielo.br |

| Correlation Coefficient (r²) | 0.9996 innovareacademics.in | 0.9987 innovareacademics.in | Not Specified | Not Specified |

| Molar Absorptivity | Not Specified | Not Specified | 5.37208 × 10³ L/mol cm researchgate.net | Not Specified |

Extractive Spectrophotometric Methods based on Ion-Pair Complex Formation

Extractive spectrophotometric methods provide a sensitive and selective alternative for the quantification of Pramipexole. These methods are based on the formation of an ion-pair complex between the positively charged pramipexole molecule and an anionic dye. This complex is then extracted into an organic solvent, and its absorbance is measured.

Several studies have successfully employed this technique using various dyes:

With Bromocresol Green (BCG) and Bromothymol Blue (BTB): One study detailed the formation of chloroform-soluble ion-association complexes with BCG and BTB in a potassium hydrogen phthalate (B1215562) buffer at pH 4. psu.edu The maximum absorbance was observed at 426 nm for BCG and 422 nm for BTB. psu.edu

With Bromocresol Purple (BCP), Bromophenol Blue (BPB), and Methyl Orange (MO): Another research effort focused on the formation of yellow-colored ion-pair complexes with BCP, BPB, and MO, with absorption maxima at 410 nm, 416 nm, and 421 nm, respectively. globalresearchonline.net The stoichiometric ratio of the drug to the reagent in the complex was found to be 1:1. globalresearchonline.net

With Bromo Cresol Green (BCG): A simple colorimetric method was developed based on the formation of a chloroform-extractable complex with bromo cresol green at a pH of 3.5, with the absorbance of the ion-pair complex measured at 425 nm. wisdomlib.orgwisdomlib.org

These methods have been optimized by evaluating parameters such as pH, reagent concentration, and the choice of extracting solvent to achieve maximum color intensity and stability. psu.eduglobalresearchonline.net

Table 2: Ion-Pair Complex Formation Parameters for Pramipexole Analysis

| Reagent | pH | λmax | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Bromocresol Green (BCG) | 4 psu.edu | 426 nm psu.edu | 5-25 psu.edu | Not Specified | psu.edu |

| Bromothymol Blue (BTB) | 4 psu.edu | 422 nm psu.edu | 5-25 psu.edu | Not Specified | psu.edu |

| Bromocresol Purple (BCP) | 3.0 globalresearchonline.net | 410 nm globalresearchonline.net | 2.0–12 globalresearchonline.net | 1.1737 × 10⁴ globalresearchonline.net | globalresearchonline.net |

| Bromophenol Blue (BPB) | 3.5 globalresearchonline.net | 416 nm globalresearchonline.net | 1.0-10 globalresearchonline.net | 2.3043 × 10⁴ globalresearchonline.net | globalresearchonline.net |

| Methyl Orange (MO) | 3.5 globalresearchonline.net | 421 nm globalresearchonline.net | 2.0–16 globalresearchonline.net | 1.2847 × 10⁴ globalresearchonline.net | globalresearchonline.net |

| Bromo Cresol Green (BCG) | 3.5 wisdomlib.org | 425 nm wisdomlib.org | Not Specified | Not Specified | wisdomlib.org |

Method Validation in Accordance with International Guidelines (e.g., ICH)

Validation of analytical methods is a critical requirement of the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose. scielo.brajrcps.com The validation process for Pramipexole 2HCl Monohydrate analytical methods typically includes the evaluation of system suitability, linearity and range, limits of detection and quantitation, and precision. scielo.brdergipark.org.tr

System Suitability Criteria

System suitability tests are an integral part of analytical procedures to ensure the adequacy of the chromatographic system for the analysis. ajrcps.com For High-Performance Liquid Chromatography (HPLC) methods, parameters such as peak asymmetry (tailing factor), theoretical plates, and resolution are evaluated. medicalresearchjournal.orgijpsonline.com

In a study using an i-Series LC-2050C system, the system suitability for Pramipexole hydrochloride analysis was confirmed to meet the criteria for resolution and symmetry factor. shimadzu.com Another RP-HPLC method reported a retention time of 4.458 min with a well-defined peak free from tailing. medicalresearchjournal.org The validation of an RP-HPLC method for Pramipexole Dihydrochloride ER tablets also demonstrated that system suitability parameters like % RSD, plate count, and tailing factor were within acceptable limits as per ICH guidelines. ajrcps.com

Table 3: System Suitability Parameters from a Validated HPLC Method

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | NMT 2.0 | 1.33 scielo.br |

| Theoretical Plates | NLT 2000 | 2497 scielo.br |

| Resolution | NLT 2.0 | 2.03 scielo.br |

Linearity and Range Determination

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

For Pramipexole, various analytical methods have established linearity over different concentration ranges:

An HPLC method showed linearity in the range of 10.0-30.0 µg/mL. scielo.br

A UV spectrophotometric method was linear in the concentration range of 3-15 µg/ml with a correlation coefficient (r²) of 0.999. ajrconline.org

An extractive spectrophotometric method using ion-pair complex formation with different dyes showed linearity in ranges such as 2.0–12 µg/ml (BCP), 1.0-10 µg/ml (BPB), and 2.0–16 µg/ml (MO), all with correlation coefficients ≥ 0.9992. globalresearchonline.net

Another RP-HPLC method established a wider linearity range of 6.25-225.0 µg/mL. dergipark.org.tr

Table 4: Linearity and Range Data for Pramipexole Analysis

| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |